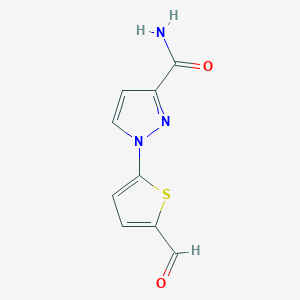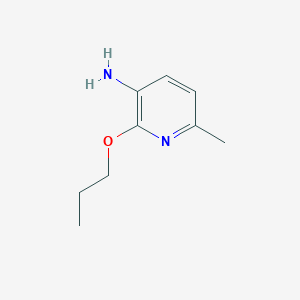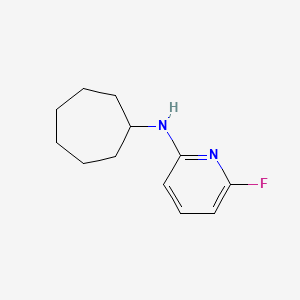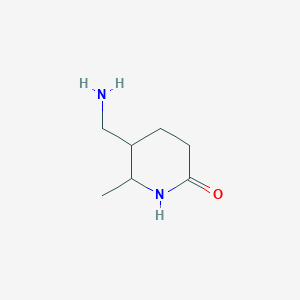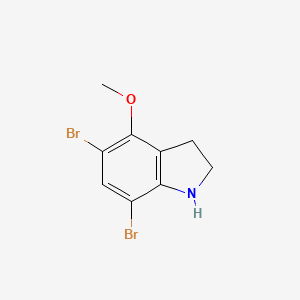
5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine atoms at positions 5 and 7, a methoxy group at position 4, and a dihydroindole structure. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxy-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The dihydroindole structure can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the dihydroindole structure to indole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-4-methoxy-5,7-dione.
Reduction: Formation of 4-methoxy-2,3-dihydro-1H-indole.
科学的研究の応用
5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
4-Methoxy-2,3-dihydro-1H-indole: Lacks the bromine atoms at positions 5 and 7.
5,7-Dibromoindole: Lacks the methoxy group at position 4.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of an indole ring.
Uniqueness
5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole is unique due to the presence of both bromine atoms and a methoxy group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H9Br2NO |
|---|---|
分子量 |
306.98 g/mol |
IUPAC名 |
5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9Br2NO/c1-13-9-5-2-3-12-8(5)6(10)4-7(9)11/h4,12H,2-3H2,1H3 |
InChIキー |
PPKDUWNAVQFIPT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C2=C1CCN2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


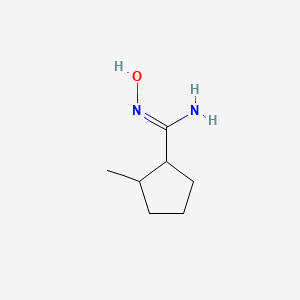
![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
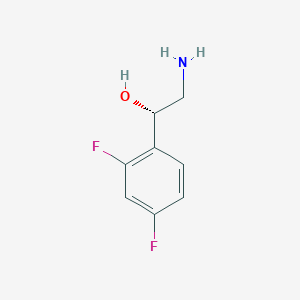
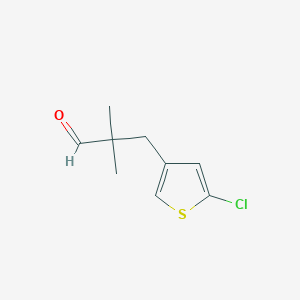
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)
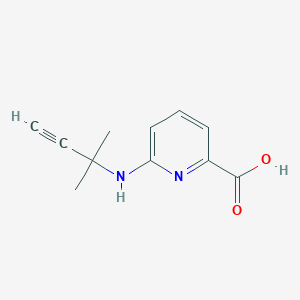
![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)

